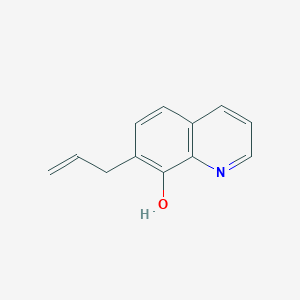

7-allylquinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5541-69-5 |

|---|---|

Molecular Formula |

C12H11NO |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

7-prop-2-enylquinolin-8-ol |

InChI |

InChI=1S/C12H11NO/c1-2-4-10-7-6-9-5-3-8-13-11(9)12(10)14/h2-3,5-8,14H,1,4H2 |

InChI Key |

QDPZZFJBSANDES-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C2=C(C=CC=N2)C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 7 Allylquinolin 8 Ol

Established Synthetic Routes to 7-Allylquinolin-8-ol

The foundational methods for synthesizing this compound primarily rely on classical organic reactions, particularly the thermal rearrangement of strategic precursors and the direct functionalization of the stable 8-hydroxyquinoline (B1678124) core.

Claisen Rearrangement of Allyloxyquinoline Precursors

The most direct and established route to this compound is the Claisen rearrangement of its precursor, 8-(allyloxy)quinoline (B3057083). This reaction is a type of rsc.orgrsc.org-sigmatropic rearrangement, a powerful tool in organic synthesis for forming carbon-carbon bonds. scielo.org.bo The process involves heating 8-(allyloxy)quinoline, which triggers a concerted, pericyclic shift of the allyl group from the oxygen atom to the C7 position of the quinoline (B57606) ring. scirp.org The reaction proceeds through a cyclic, six-membered transition state, resulting in an intermediate dienone which then tautomerizes to the final, stable aromatic phenol (B47542) product, this compound. scirp.org

A documented synthesis involves the preparation of this compound from 8-(allyloxy)quinoline, yielding the product quantitatively as a brown solid that requires no further purification. google.com This transformation highlights the efficiency and high yield of the Claisen rearrangement for this specific system.

Table 1: Synthesis of this compound via Claisen Rearrangement

| Starting Material | Product | Reagents/Conditions | Yield | Source |

| 8-(Allyloxy)quinoline | This compound | Heat | Quantitative | google.com |

Functionalization Strategies on the 8-Hydroxyquinoline Core

Direct functionalization of the 8-hydroxyquinoline core offers an alternative synthetic strategy. The hydroxyl group at the C8 position is an activating ortho-, para-director for electrophilic aromatic substitution. This electronic influence makes the C7 position (ortho to the hydroxyl group) nucleophilic and susceptible to reaction with suitable electrophiles.

While direct Friedel-Crafts allylation can be complicated by side reactions, related methodologies for C-H functionalization at the C7 position have been developed. For instance, a transition-metal-free, base-catalyzed "hydrazo coupling" of 8-hydroxyquinoline with azodicarboxylate esters occurs selectively at the ortho-position (C7). rsc.org This demonstrates the inherent reactivity of the C7 position, which can be exploited for incorporating various functional groups, including the allyl group, under appropriate conditions.

Advanced Synthetic Approaches for this compound and its Functional Analogs

Modern synthetic chemistry has introduced more sophisticated and highly selective methods for creating C-C bonds, particularly through the use of transition metal catalysis. These approaches offer pathways to this compound and its analogs with high efficiency and regiocontrol.

Transition Metal-Catalyzed C-H Functionalization for Allyl Group Incorporation

Transition metal-catalyzed C-H activation has become a cornerstone of modern synthesis, allowing for the direct conversion of C-H bonds into C-C bonds. researchgate.netnih.gov For the quinoline system, the N-oxide functionality is often employed as an effective directing group to guide the catalyst to a specific position. acs.org

Notably, rhodium(III)-catalyzed C8 allylation of quinoline N-oxides using vinylcyclopropanes as the allyl source has been reported. rsc.org This reaction proceeds at room temperature with high diastereoselectivity. rsc.org The mechanism involves the formation of a five-membered rhodacycle intermediate, which facilitates the selective functionalization at the C8 position. rsc.orgacs.org Although this specific example functionalizes the C8 position to create a functional analog, the principle demonstrates the power of transition metal catalysis to achieve site-selective allylation on the quinoline scaffold. Subsequent removal of the N-oxide group would yield the functionalized quinoline.

Table 2: Example of Advanced C-H Allylation for a Quinoline Functional Analog

| Substrate | Allyl Source | Catalyst System | Product Type | Source |

| Quinoline N-oxide | Vinylcyclopropane | [Cp*RhCl₂]₂, AgBF₄, NaOPiv | C8-Allylated Quinoline N-oxide | rsc.orgrsc.org |

Regioselective Allylation Methodologies to the Quinoline Nucleus

Achieving regioselectivity is a critical challenge in the functionalization of heterocyclic systems like quinoline. The development of methodologies that can precisely target a specific position is of great importance. mdpi.com Transition metal-catalyzed reactions, often guided by a directing group, have proven exceptionally effective in this regard. acs.org

The N-oxide group on the quinoline nitrogen has been extensively explored as a directing group to achieve selective functionalization at the C8 position. acs.org Rhodium(III) catalysis, for example, has been successfully used for the C8-alkylation of quinoline N-oxides with maleimides and acrylates, demonstrating complete C8-selectivity. acs.org Similarly, Ruthenium(II) catalysts can achieve C8 arylation of quinoline N-oxides with arylboronic acids. acs.org

These methodologies establish a clear principle: by choosing the appropriate directing group and transition metal catalyst, one can achieve highly regioselective functionalization on the quinoline nucleus. Applying this logic, the development of a C7-directing group or a catalytic system that favors the C7 position over others would provide a modern, highly controlled route to this compound itself.

Chemical Derivatization Reactions of this compound

Once synthesized, this compound possesses two primary functional handles for further chemical modification: the allyl group and the phenolic hydroxyl group. These sites allow for a range of derivatization reactions to produce novel compounds.

One key reaction is the transformation of the allyl side chain. The double bond of the allyl group can be selectively reduced through hydrogenation. A method for producing 7-alkyl-8-hydroxyquinolines involves the reduction of 7-alkenyl-8-hydroxyquinolines under hydrogen pressure in the presence of a Group VIII metal catalyst (e.g., palladium) and an inorganic base. wipo.int This process converts the 7-allyl group into a 7-propyl group without hydrogenating the quinoline ring, yielding a saturated alkyl derivative. wipo.int

The hydroxyl group at C8 is also a site for derivatization. For example, it can undergo standard reactions for phenols, such as acetylation. The reaction of a 7-allyl-8-hydroxyquinoline derivative with acetic anhydride (B1165640) results in the formation of the corresponding 8-acetoxy derivative, effectively protecting or modifying the hydroxyl group. core.ac.uk

Table 3: Examples of Chemical Derivatization of this compound

| Starting Material | Reagent(s) | Functional Group Modified | Product | Source |

| 7-Alkenyl-8-hydroxyquinoline | H₂, Group VIII Metal Catalyst, Base | Allyl Group | 7-Alkyl-8-hydroxyquinoline | wipo.int |

| 7-Allyl-8-hydroxyquinoline derivative | Acetic Anhydride | Hydroxyl Group | 2-(Acetylcarbamoyl)-7-allylquinolin-8-yl acetate (B1210297) | core.ac.uk |

Transformations and Modifications at the Allyl Moiety

The allyl group of this compound is a reactive handle that can undergo various chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework. Key modifications include isomerization, oxidation, and other addition reactions.

Isomerization: The terminal double bond of the allyl group can be isomerized to form the thermodynamically more stable internal (E)-prop-1-en-1-yl group. This transformation is typically catalyzed by transition metal complexes, such as those of rhodium, ruthenium, or vanadium, or by strong bases. organic-chemistry.orgacademie-sciences.fruu.nl The resulting 7-(prop-1-en-1-yl)quinolin-8-ol (B11905635) possesses a conjugated system that can influence the electronic properties of the molecule. This isomerization is a crucial step in certain synthetic pathways, as the resulting enol ether-like structure can undergo different subsequent reactions compared to the parent allyl group. organic-chemistry.org

Oxidation and Epoxidation: The double bond of the allyl moiety is susceptible to oxidative cleavage or epoxidation. Oxidative cleavage, using reagents like ozone (O₃) followed by a reductive workup, can convert the allyl group into a formyl or carboxyl group, yielding 8-hydroxy-8-oxoquinoline-7-carbaldehyde or the corresponding carboxylic acid.

Epoxidation of the allyl double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction forms a reactive oxirane ring, yielding 7-(oxiran-2-ylmethyl)quinolin-8-ol. This epoxide is a valuable intermediate that can be opened by various nucleophiles (e.g., amines, alcohols, thiols) to introduce a wide range of functionalized side chains at the 7-position. The epoxidation of similar allyl-containing aromatic compounds is a well-established method for creating such versatile intermediates. nih.gov

A summary of potential transformations at the allyl moiety is presented in the table below.

| Reaction Type | Reagent(s) | Product | Reference |

| Isomerization | Transition metal catalyst (e.g., Rh, Ru) or strong base (e.g., KOtBu) | 7-(Prop-1-en-1-yl)quinolin-8-ol | organic-chemistry.orgacademie-sciences.fr |

| Epoxidation | Peroxy acid (e.g., m-CPBA) | 7-(Oxiran-2-ylmethyl)quinolin-8-ol | nih.gov |

| Dihydroxylation | Osmium tetroxide (OsO₄), Potassium permanganate (B83412) (KMnO₄) | 7-(2,3-Dihydroxypropyl)quinolin-8-ol | organic-chemistry.org |

Substitution and Functionalization Reactions on the Quinoline Ring System

The quinoline ring of this compound is an electron-rich aromatic system, and the powerful activating effect of the hydroxyl group at C8 directs electrophilic substitution primarily to the C5 and C7 positions. Since the C7 position is already substituted, functionalization occurs selectively at the C5 position.

Halogenation and Nitration: Electrophilic aromatic substitution reactions such as halogenation (with Cl₂, Br₂, or N-halosuccinimides) and nitration (with HNO₃/H₂SO₄) are expected to proceed at the C5 position. For instance, chlorination of similar 2-alkyl-8-hydroxyquinolines with N-chlorosuccinimide (NCS) results in substitution at the 5- and 7-positions. mdpi.com Given that the 7-position in this compound is blocked, monosubstitution at C5 is the anticipated outcome, yielding products like 7-allyl-5-chloroquinolin-8-ol (B1508151) or 7-allyl-5-nitroquinolin-8-ol.

Mannich and Betti Reactions: The Mannich reaction is a powerful method for introducing aminomethyl groups onto phenols and related structures. organic-chemistry.orgthermofisher.com The reaction of 8-hydroxyquinoline with an aldehyde (typically formaldehyde) and a primary or secondary amine introduces an aminomethyl group, usually at position 7. researchgate.netnih.gov For this compound, this reaction would occur at the C5 position, yielding 7-allyl-5-((dialkylamino)methyl)quinolin-8-ol derivatives. A related multicomponent reaction is the Betti reaction, where 8-hydroxyquinoline reacts with an aldehyde and an amine (like benzamide) to form N-((8-hydroxyquinolin-7-yl)(aryl)methyl)benzamides. rsc.org This reaction would also be directed to the C5 position on the this compound scaffold.

Formylation: The introduction of an aldehyde group (formylation) onto the quinoline ring is a key transformation for creating precursors for Schiff bases. The Reimer-Tiemann reaction or the Duff reaction are classical methods, while modern approaches can provide higher selectivity. For example, 2-methyl-8-hydroxyquinoline can be formylated at the 5-position by reaction with chloral (B1216628) hydrate (B1144303) followed by hydrolysis. researchgate.net Applying this methodology to this compound would produce 7-allyl-8-hydroxyquinoline-5-carbaldehyde.

The table below summarizes key functionalization reactions on the quinoline ring.

| Reaction Type | Position | Reagent(s) | Product Example | Reference |

| Halogenation | C5 | N-Chlorosuccinimide (NCS) | 7-Allyl-5-chloroquinolin-8-ol | mdpi.com |

| Nitration | C5 | HNO₃ / H₂SO₄ | 7-Allyl-5-nitroquinolin-8-ol | thieme-connect.de |

| Mannich Reaction | C5 | Formaldehyde, Secondary Amine (e.g., Morpholine) | 7-Allyl-5-(morpholinomethyl)quinolin-8-ol | mdpi.comresearchgate.netnih.gov |

| Formylation | C5 | Chloral hydrate, then KOH/Methanol | 7-Allyl-8-hydroxyquinoline-5-carbaldehyde | researchgate.net |

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). mdpi.com To prepare Schiff base derivatives of this compound, a primary amine or a carbonyl functionality must first be introduced onto the quinoline ring system, as described in the section above.

Synthesis via Amino Precursors: The synthesis of an amino derivative is a prerequisite for one pathway to Schiff bases. This can be achieved by first nitrating this compound at the C5 position to yield 7-allyl-5-nitroquinolin-8-ol, followed by reduction of the nitro group to a primary amine using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C). The resulting 5-amino-7-allylquinolin-8-ol can then be condensed with various aromatic or aliphatic aldehydes to produce a wide array of Schiff bases. bendola.com

Synthesis via Carbonyl Precursors: Alternatively, 7-allyl-8-hydroxyquinoline-5-carbaldehyde, synthesized via formylation, serves as the carbonyl component. researchgate.net This aldehyde can react with a diverse range of primary amines (e.g., aniline (B41778) derivatives, aliphatic amines) in a solvent like ethanol, often with a catalytic amount of acid, to form the corresponding Schiff base derivatives. scispace.commediresonline.org

The general reactions for forming these Schiff bases are illustrated below, followed by a table of representative derivatives.

Route 1: 5-Amino-7-allylquinolin-8-ol + R-CHO → 7-Allyl-5-(R-liminomethyl)quinolin-8-ol + H₂O

Route 2: 7-Allyl-8-hydroxyquinoline-5-carbaldehyde + R-NH₂ → 7-Allyl-5-(((R)imino)methyl)quinolin-8-ol + H₂O

| Precursor | Condensation Partner | Schiff Base Product Name | Reference |

| 5-Amino-7-allylquinolin-8-ol | Benzaldehyde | 5-((Benzylideneamino)methyl)-7-allylquinolin-8-ol | bendola.com |

| 5-Amino-7-allylquinolin-8-ol | Salicylaldehyde | 2-(((5-Amino-7-allylquinolin-8-yl)imino)methyl)phenol | bendola.com |

| 7-Allyl-8-hydroxyquinoline-5-carbaldehyde | Aniline | 7-Allyl-5-(((phenyl)imino)methyl)quinolin-8-ol | scispace.commediresonline.org |

| 7-Allyl-8-hydroxyquinoline-5-carbaldehyde | 4-Methoxyaniline | 7-Allyl-5-(((4-methoxyphenyl)imino)methyl)quinolin-8-ol | scispace.commediresonline.org |

Coordination Chemistry of 7 Allylquinolin 8 Ol and Its Metal Complexes

Ligand Characteristics of 7-Allylquinolin-8-ol

The coordination behavior of this compound is fundamentally dictated by the 8-hydroxyquinoline (B1678124) framework. The allyl group at the 7-position primarily influences the ligand's steric and electronic properties without altering the primary sites of metal interaction.

Identification of Primary Chelation Sites and Binding Modes

This compound, much like its parent compound 8-hydroxyquinoline (also known as oxine), functions as a chelating agent. nih.govscirp.org The primary sites for metal coordination are the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.org The molecule typically acts as a monoprotic, bidentate agent. scirp.org

Coordination involves the donation of a lone pair of electrons from the quinoline nitrogen to the metal center and the formation of a bond with the oxygen atom following the deprotonation of the hydroxyl group. researchgate.net This results in the ligand binding as a uninegative anion to the central metal ion. This mode of binding is characteristic of the 8-hydroxyquinoline class of ligands, which are renowned for their potent metal-chelating capabilities. nih.gov

Analysis of Denticity and Chelate Ring Formation

With two donor atoms, the nitrogen of the quinoline ring and the oxygen from the deprotonated hydroxyl group, this compound is classified as a bidentate ligand. scirp.orgallen.inlibretexts.org The simultaneous binding of both donor atoms to a central metal ion leads to the formation of a stable five-membered chelate ring. This chelation significantly enhances the stability of the resulting metal complex compared to coordination with analogous monodentate ligands, a phenomenon known as the chelate effect. libretexts.org The formation of such stable ring structures is a hallmark of ligands like 8-hydroxyquinoline and its derivatives. ajol.info

Formation and Characterization of Metal Coordination Complexes

This compound readily forms stable complexes with a wide array of transition metal ions. The characterization of these complexes reveals specific stoichiometries, geometries, and electronic properties.

Complexation with Divalent and Trivalent Transition Metal Ions (e.g., Hg(II), Cu(II), Cd(II), Zn(II), Co(II), Ni(II), Mn(II), La(III))

This ligand has been shown to form coordination complexes with numerous divalent and trivalent metal ions. For divalent metal ions (M²⁺), it typically forms neutral complexes with a 1:2 metal-to-ligand stoichiometry (ML₂), where L represents the deprotonated 7-allylquinolin-8-olate anion. scirp.orgscirp.org This has been observed in complexes with metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.net The formation of complexes with trivalent ions like Lanthanum(III) is also anticipated, likely resulting in ML₃ type complexes.

Table 1: Metal Ions Known to Form Complexes with 8-Hydroxyquinoline Derivatives

| Metal Ion | Oxidation State | Typical Complex Stoichiometry (M:L) |

|---|---|---|

| Mercury | Hg(II) | 1:2 |

| Copper | Cu(II) | 1:2 |

| Cadmium | Cd(II) | 1:2 |

| Zinc | Zn(II) | 1:2 |

| Cobalt | Co(II) | 1:2 |

| Nickel | Ni(II) | 1:2 |

| Manganese | Mn(II) | 1:2 |

This table is based on the known complex-forming behavior of the parent ligand, 8-hydroxyquinoline.

Determination of Coordination Geometries (e.g., Octahedral, Trigonal Planar)

The geometry of the metal complexes formed with this compound is dependent on the coordination number of the central metal ion. wikipedia.org For simple ML₂ complexes with divalent metals, a coordination number of four is common, leading to either tetrahedral or square planar geometries. libretexts.orglibretexts.org For example, Cu(II) complexes with 8-hydroxyquinoline are often found to have a square-planar geometry. scirp.orgscirp.org

In many cases, the coordination sphere of the metal is completed by the inclusion of solvent molecules, typically water. This leads to higher coordination numbers, with six being the most prevalent, resulting in octahedral geometry. libretexts.orglibretexts.org For instance, Co(II) and Ni(II) complexes with 8-hydroxyquinoline derivatives frequently adopt an octahedral geometry by coordinating with two water molecules, leading to a formula of [M(L)₂(H₂O)₂]. scirp.orgscirp.org Trigonal planar geometry is less common for these types of complexes. libretexts.org

Table 2: Common Coordination Geometries for Metal Complexes of 8-Hydroxyquinoline Derivatives

| Metal Ion | Typical Coordination Number | Common Geometry | Example Complex Type |

|---|---|---|---|

| Cu(II) | 4 | Square Planar | [Cu(L)₂] |

| Co(II) | 6 | Octahedral | [Co(L)₂(H₂O)₂] |

| Ni(II) | 6 | Octahedral | [Ni(L)₂(H₂O)₂] |

L represents the deprotonated 8-hydroxyquinoline derivative ligand. Geometries are based on studies of related compounds. scirp.orgscirp.org

Spectroscopic Investigation of Metal-Ligand Interactions (e.g., Electronic Spectral Studies)

Electronic absorption spectroscopy (UV-Vis) is a key technique for investigating the formation and electronic structure of these metal complexes. The spectrum of the free ligand typically shows intense absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the quinoline ring system. researchgate.net Upon complexation with a metal ion, these bands often shift to longer wavelengths (a bathochromic shift), which serves as strong evidence of metal-ligand bond formation. ajol.inforesearchgate.net

For complexes involving transition metals with partially filled d-orbitals, such as Co(II) and Ni(II), additional, weaker absorption bands are observed in the visible region. These bands arise from d-d electronic transitions. The position and number of these bands are diagnostic of the coordination geometry around the metal ion. ias.ac.in For example, Co(II) complexes in an octahedral environment typically display three absorption bands corresponding to specific spin-allowed transitions, though often only two are observed in the visible range. researchgate.netias.ac.in Similarly, the electronic spectra of octahedral Ni(II) complexes show characteristic absorptions that help confirm their geometry. researchgate.netias.ac.in

Table 3: Example Electronic Spectral Data for Octahedral Co(II) and Ni(II) Complexes

| Metal Complex | d-d Transition | Approximate Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| Octahedral Co(II) | ν₁ | ~8,500 | ⁴T₁g(F) → ⁴T₂g(F) |

| ν₂ | ~17,000 | ⁴T₁g(F) → ⁴A₂g(F) | |

| ν₃ | ~20,000 | ⁴T₁g(F) → ⁴T₁g(P) | |

| Octahedral Ni(II) | ν₁ | ~8,900 | ³A₂g(F) → ³T₂g(F) |

| ν₂ | ~14,900 | ³A₂g(F) → ³T₁g(F) |

Data are representative values for octahedral complexes of these ions with similar N,O-donor ligands. researchgate.netias.ac.in

Stoichiometry Determination in Complex Formation (e.g., 1:1, 2:1 Metal:Ligand Ratios)

Determining the stoichiometry of metal-ligand complexes is a crucial step in understanding their structure and behavior in solution. Several methods are commonly employed for this purpose, including the method of continuous variations (Job's method), the mole-ratio method, and the slope-ratio method. libretexts.org

Method of Continuous Variations (Job's Method): In Job's method, a series of solutions are prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. The absorbance of these solutions is then measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand (or metal) will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. libretexts.org For a complex with the general formula ML, a maximum at a ligand mole fraction of 0.5 indicates a 1:1 stoichiometry. For an ML₂ complex, the maximum will be at a ligand mole fraction of approximately 0.67. This method has been widely used to determine the stoichiometry of various metal-8-hydroxyquinoline derivative complexes. researchgate.net

Mole-Ratio Method: In the mole-ratio method, the concentration of one component (usually the metal ion) is held constant while the concentration of the other (the ligand) is systematically varied. asdlib.org The absorbance of the solutions is plotted against the mole ratio of the ligand to the metal. The resulting plot typically consists of two linear portions that intersect at a point corresponding to the stoichiometric ratio of the complex. libretexts.orgasdlib.org This method is particularly useful for studying complexes that are relatively weak or when stepwise complex formation occurs. libretexts.org For example, spectrophotometric studies have revealed that Co(II) and Ni(II) ions react with 8-hydroxyquinoline (8-HQ) to form complexes with a 1:2 metal-to-ligand ratio (ML₂). scirp.orgscirp.org In some cases, due to precipitation, conductometric titration is used as an alternative to spectrophotometric methods to determine the stoichiometry, as was done for the Cu(II)-8HQ complex. scirp.orgscirp.org

Ligand Exchange Method: A less common but effective technique is the ligand exchange method. This approach is particularly useful for studying relatively weak complexes. It involves adding varying amounts of the ligand under investigation to a solution containing a colored metal complex of known stability and molar absorptivity. The change in absorbance of the initial complex is monitored as the new ligand displaces the original one, and the stoichiometry can be determined from the resulting data.

Studies on various substituted 8-hydroxyquinoline ligands have shown the formation of complexes with different stoichiometries, including 1:1, 1:2, and even 3:2 metal-to-ligand ratios, depending on the nature of the ligand and the metal ion. researchgate.net

Table 2: Methods for Stoichiometry Determination

| Method | Principle | Application Example |

| Method of Continuous Variations (Job's Method) | Total moles of metal and ligand are constant, while their mole fractions are varied. The absorbance maximum indicates the stoichiometry. libretexts.org | Determining the 1:2 metal-to-ligand ratio in various metal complexes. researchgate.net |

| Mole-Ratio Method | The concentration of the metal is kept constant while the ligand concentration is varied. The inflection point in the absorbance plot gives the stoichiometry. libretexts.orgasdlib.org | Establishing the 1:2 stoichiometry for Co(II) and Ni(II) complexes with 8-hydroxyquinoline. scirp.orgscirp.org |

| Ligand Exchange Method | A new ligand displaces a ligand from a colored complex. The change in absorbance is used to determine the stoichiometry of the newly formed complex. | Studying the stoichiometry of relatively weak metal complexes. |

Supramolecular Assembly through Metal-Ligand Interactions

Principles of Self-Assembly in Coordination Systems

Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered, stable, and well-defined structures through non-covalent interactions. In coordination chemistry, the primary driving force for self-assembly is the formation of coordination bonds between metal ions and organic ligands. The predictability and directionality of these bonds make them ideal for constructing complex supramolecular architectures. rsc.org

The final structure of a self-assembled coordination system is dictated by the geometric information encoded in the ligands and the coordination preferences of the metal ions. rsc.org Ligands with specific binding sites and orientations (e.g., linear, bent) act as the "building blocks," while the coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) directs the spatial arrangement of these blocks.

For ligands derived from 8-hydroxyquinoline, such as this compound, the bidentate N,O-coordination site is the key feature for metal binding. nih.gov The steric and electronic properties of substituents on the quinoline ring can significantly influence the self-assembly process. For instance, bulky substituents can direct the formation of specific architectures by preventing the formation of others due to steric hindrance. acs.org

The solvent can also play a crucial role in the supramolecular assembly of coordination complexes, as solvate ligands can influence the final structure. semanticscholar.org Furthermore, weaker interactions such as hydrogen bonding, π-π stacking, and van der Waals forces often play a secondary but critical role in stabilizing the resulting supramolecular structures and directing their packing in the solid state. researchgate.netnih.gov For example, π-π interactions between the aromatic quinoline rings are often observed in the crystal structures of these complexes, contributing to the formation of extended 3D networks. researchgate.netnih.gov

Rational Design of Metallosupramolecular Architectures

The rational design of metallosupramolecular architectures involves the strategic selection of metal ions and organic ligands to achieve a desired structure and function. rsc.org By carefully considering the coordination geometry of the metal and the shape and connectivity of the ligand, it is possible to construct a wide variety of discrete (e.g., cages, bowls) and extended (e.g., polymers, frameworks) structures. rsc.orgacs.org

Crystal engineering is a key aspect of this rational design process, focusing on understanding and utilizing intermolecular interactions to control the formation of crystalline solids with specific properties. ul.ie For 8-hydroxyquinoline-based ligands, the introduction of different substituents allows for the fine-tuning of their electronic and steric properties, thereby influencing the resulting supramolecular assembly. researchgate.net

For example, the use of sterically demanding quinoline-based ligands with Pd(II) ions has led to the formation of bowl-shaped host molecules capable of encapsulating guest molecules like fullerenes. acs.org In another instance, the self-assembly of trimeric zinc(II) units with 2-substituted 8-hydroxyquinoline ligands was controlled by the nature of the substituent groups, leading to different supramolecular structures in the solid state. researchgate.net

The concept of using pre-made, shape-persistent organic cages as secondary building units in coordination-driven self-assembly represents a more advanced approach to constructing hierarchical superstructures. nih.gov This strategy allows for the creation of larger and more complex assemblies with potential applications in areas like catalysis. nih.gov

Kinetic and Thermodynamic Aspects of Metal Complex Stability and Reversibility

The stability of a metal complex is a measure of its tendency to form and not dissociate under a given set of conditions. This stability can be described by both thermodynamic and kinetic parameters. nih.gov

The stability of metal chelates is often significantly enhanced compared to complexes with analogous monodentate ligands, a phenomenon known as the chelate effect. libretexts.org This effect is primarily entropic in origin; the formation of a chelate complex from a hydrated metal ion and a bidentate ligand results in a greater increase in the number of free molecules (displaced water molecules) than the formation of a complex with two monodentate ligands, leading to a more positive entropy change. libretexts.org The stability of chelates also depends on the size of the chelate ring, with five- and six-membered rings generally being the most stable. libretexts.org

The stability constants of metal complexes with 8-hydroxyquinoline and its derivatives have been determined using various techniques, including spectrophotometry and potentiometry. medcraveonline.comnih.gov These constants are crucial for understanding the behavior of these complexes in different environments. The NIST Critically Selected Stability Constants of Metal Complexes database is a valuable resource for such data. nist.govgithub.ionist.gov

Kinetic Stability: Kinetic stability, on the other hand, refers to the rate at which a complex undergoes ligand exchange or decomposition. A complex that is thermodynamically stable may not necessarily be kinetically inert (slow to react). Conversely, a complex can be kinetically stable (unreactive) even if it is thermodynamically unstable.

The lability or inertness of a complex is related to the activation energy of the ligand substitution reaction. Complexes that react slowly are termed inert, while those that react quickly are labile. The kinetic stability of gadolinium chelates, for example, is a critical factor in their use as MRI contrast agents, as the release of toxic free Gd³⁺ ions must be minimized. nih.gov

The reversibility of complex formation is also an important consideration. In many self-assembly processes, the reversibility of metal-ligand bond formation allows for "error-checking" and the correction of defects, ultimately leading to the thermodynamically most stable product.

Electronic Absorption Characteristics

The electronic absorption characteristics of a molecule are fundamental to understanding its interaction with ultraviolet and visible light, revealing information about its electronic transitions.

UV-Visible spectroscopy is a key technique for characterizing compounds with chromophores. mdpi.com The absorption spectrum of this compound (AQ) has been analyzed to understand its electronic structure. In solution, the UV-Vis spectrum of AQ displays distinct absorption bands that are characteristic of the quinoline scaffold. researchgate.net The position and intensity of these bands are influenced by the molecular structure and the solvent environment. mdpi.com

Upon interaction with certain metal ions, the absorption profile of AQ undergoes significant changes. For instance, the addition of copper ions (Cu²⁺) to a solution of AQ leads to a ratiometric change in the UV-Vis spectrum, accompanied by a visible color change from colorless to pale yellow. researchgate.net This alteration in the absorption spectrum indicates the formation of a new coordination compound between AQ and the copper ion. researchgate.net The analysis of such spectral shifts provides a basis for the use of AQ in the colorimetric detection of specific metal ions. researchgate.net

Table 1: UV-Visible Absorption Data for this compound (AQ) System

This table is interactive. Click on the headers to sort the data.

| Compound / System | Key Observation | Reference |

|---|---|---|

| This compound (AQ) | Exhibits characteristic UV-Vis absorption bands. | researchgate.net |

| AQ + Cu²⁺ | Shows a ratiometric change in the absorption spectrum. | researchgate.net |

| AQ + Cu²⁺ | Solution color changes from colorless to pale yellow. | researchgate.net |

The absorption bands observed in the UV-Visible spectrum of organic molecules correspond to the promotion of electrons from a ground state to a higher energy orbital. msu.edu For aromatic systems like this compound, these absorptions are typically assigned to π → π* and n → π* electronic transitions. msu.edu The high-intensity bands are generally due to π → π* transitions within the conjugated π-system of the quinoline ring, while the lower-intensity, longer-wavelength absorptions are often attributed to n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. msu.edu

When this compound forms complexes with metal ions, new absorption bands may appear, which are often assigned to charge-transfer transitions. mdpi.com These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, depending on the specific metal ion and its oxidation state. mdpi.comnih.gov In the case of the AQ-Cu²⁺ complex, the new absorption features are indicative of the formation of a coordination complex, likely involving charge transfer between the ligand and the metal d-orbitals. researchgate.net The study of related 8-hydroxyquinoline complexes suggests that complexation increases the aromaticity of the ligand, which in turn affects the energy of these electronic transitions. researchgate.net

Detailed UV-Visible Spectroscopy Analysis

Luminescence Properties

Luminescence spectroscopy, particularly fluorescence, is a highly sensitive technique used to study the excited state properties of molecules. evidentscientific.com

This compound (AQ) is a fluorescent molecule, though its emission in a free state is relatively weak, described as a faint blue fluorescence. researchgate.net The fluorescence emission spectrum is a plot of this emitted light intensity versus wavelength. evidentscientific.com A significant and noteworthy property of AQ is the dramatic change in its fluorescence upon binding with specific metal ions.

When AQ reacts with mercury ions (Hg²⁺), a new compound is formed that exhibits a significantly enhanced fluorescence emission. researchgate.net This enhancement is visually apparent as the emission color shifts from faint blue to a strong green. researchgate.net The emission spectrum of the resulting AQ-Hg²⁺ complex is therefore red-shifted compared to the free AQ ligand, with a large pseudo-Stokes shift of 174 nm reported in one study. researchgate.net The characterization of these emission spectra is crucial for applications such as fluorescent sensing. researchgate.net

Table 2: Fluorescence Emission Data for this compound (AQ) Systems

This table is interactive. Click on the headers to sort the data.

| Compound / System | Emission Color | Fluorescence Intensity | Key Observation | Reference |

|---|---|---|---|---|

| This compound (AQ) | Faint Blue | Weak | Base fluorescence of the ligand. | researchgate.net |

| AQ + Hg²⁺ | Strong Green | Significantly Enhanced | Formation of a new, highly fluorescent compound. | researchgate.net |

The changes in fluorescence intensity—either enhancement or quenching—upon interaction with other chemical species are governed by specific molecular mechanisms. edinst.com

Fluorescence Enhancement: The significant fluorescence enhancement of this compound in the presence of Hg²⁺ is a classic example of chelation-enhanced fluorescence (CHEF). This effect is generally attributed to the formation of a rigid complex. In the free ligand, intramolecular rotation and vibrations can provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. uzh.ch Upon chelation with a metal ion like Hg²⁺, a more rigid molecular structure is formed. This increased rigidity reduces the efficiency of non-radiative decay processes, leading to a higher population of molecules deactivating via the radiative pathway, resulting in enhanced fluorescence emission. researchgate.net

Fluorescence Quenching: While not explicitly detailed as fluorescence quenching for AQ in the provided results, the interaction with Cu²⁺ leads to a colorimetric change rather than fluorescence enhancement. researchgate.net Copper (II) ions are well-known fluorescence quenchers for many fluorophores. nih.gov The mechanisms for such quenching can be diverse and include processes like energy transfer, electron transfer, or quenching due to the paramagnetic nature of the Cu²⁺ ion. edinst.comnih.gov Dynamic (collisional) quenching and static quenching (formation of a non-emissive ground-state complex) are the two main classes of these quenching processes. spectroscopyonline.com For many quinoline-based sensors, interaction with paramagnetic metal ions like Cu²⁺ often leads to fluorescence quenching through a photoinduced electron transfer (PET) mechanism or energy transfer. edinst.comnih.gov

The fluorescence quantum yield (Φf or QY) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. hamamatsu.com Determining this value can be done through absolute methods, often using an integrating sphere, or relative methods that compare the fluorescence of the sample to a well-characterized standard. nih.govresearchgate.net

For the this compound system, while its utility as a fluorescent sensor with a low detection limit for Hg²⁺ (2.1 nM) has been established, specific absolute quantum yield values for the free ligand (AQ) are not prominently reported in the provided search results. researchgate.net However, the "significantly enhanced fluorescence" observed for the AQ-Hg²⁺ complex implies a substantial increase in its quantum yield compared to the free ligand. researchgate.net The quantum yield of related 8-hydroxyquinoline complexes, such as those with aluminum, has been shown to be enhanced compared to the parent tris(8-hydroxyquinolinato)aluminum(III) complex, highlighting the tunability of these systems. researchgate.net Accurate determination of quantum yields is essential for comparing the performance of different fluorescent probes and materials. researchgate.net

Investigation of Excitation Spectra and Radiative Processes

The interaction of this compound systems with light is characterized by their electronic absorption and emission spectra. The absorption of photons promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). The subsequent de-excitation processes determine the radiative properties of the compound, primarily fluorescence.

The excitation spectrum, which illustrates the fluorescence intensity as a function of the excitation wavelength, often mirrors the absorption spectrum. shimadzu.com.uaedinst.com For 8-hydroxyquinoline derivatives, the absorption spectra typically feature bands in the ultraviolet (UV) region, which can be attributed to π→π* transitions within the quinoline ring system. The precise position of these bands is influenced by substituents on the quinoline core. For instance, upon deprotonation and complexation with metal ions, a new absorption band often emerges in the visible region, assignable to an intraligand phenolate-to-pyridyl charge transfer transition. tripod.com

Radiative de-excitation from the S₁ state to the S₀ state results in fluorescence emission. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. horiba.com The fluorescence lifetime (τf) is another critical parameter, representing the average time the molecule spends in the excited state before returning to the ground state. edinst.comedinst.comnih.gov For related 8-hydroxyquinoline complexes, quantum yields and lifetimes can vary significantly depending on the specific substituents and the formation of metal complexes. tripod.com

Table 1: Representative Photophysical Data for a Substituted 8-Hydroxyquinoline Derivative

| Parameter | Value | Reference |

| Absorption Maximum (λabs) | ~315 nm | polyu.edu.hk |

| Emission Maximum (λem) | ~520 nm | polyu.edu.hk |

| Fluorescence Quantum Yield (Φf) | Varies with solvent and substitution | frontiersin.org |

| Fluorescence Lifetime (τf) | Varies with environment | nih.gov |

| Note: This table presents generalized data for 8-hydroxyquinoline derivatives as specific data for this compound was not available in the searched literature. The values can be influenced by solvent and specific substitution patterns. |

Elucidation of Photophysical Mechanisms

The photophysical properties observed in this compound systems are underpinned by complex electronic and structural relaxation processes that occur in the excited state.

Intramolecular Charge Transfer (ICT) Pathways and their Influence on Emission

A key process governing the fluorescence of many 8-hydroxyquinoline derivatives is Intramolecular Charge Transfer (ICT). Upon photoexcitation, a significant redistribution of electron density can occur, typically from an electron-donating part of the molecule to an electron-accepting part. In 8-hydroxyquinoline systems, the phenol (B47542) moiety can act as the electron donor and the pyridine (B92270) ring as the electron acceptor. This charge transfer leads to the formation of an ICT excited state (S₁-ICT) which is more polar than the ground state. polyu.edu.hk

The formation and stabilization of this ICT state are highly sensitive to the polarity of the surrounding medium. In polar solvents, the ICT state is stabilized, which often leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. The extent of this charge transfer and the subsequent emission properties are strongly influenced by the nature and position of substituents on the quinoline ring.

Impact of Molecular Structure and Substituents on Photophysical Behavior

The molecular structure, particularly the presence of substituents, plays a pivotal role in modulating the photophysical behavior of this compound and its analogues. The allyl group at the 7-position can influence the electronic properties of the quinoline system through steric and electronic effects.

Substituents can alter the energy levels of the ground and excited states, thereby affecting the absorption and emission wavelengths. Electron-donating groups generally lead to a red-shift in the spectra, while electron-withdrawing groups can cause a blue-shift. For example, studies on various substituted 8-hydroxyquinoline derivatives have shown that the emission color can be tuned across the visible spectrum by carefully selecting the substituents. acs.org

Photostability and Photodegradation Kinetics of this compound Derivatives

The photostability, or the ability of a molecule to resist chemical change upon exposure to light, is a critical parameter for practical applications. The photodegradation of fluorescent molecules involves irreversible chemical reactions from the excited state, leading to a loss of fluorescence.

While specific studies on the photodegradation kinetics of this compound are not extensively available in the reviewed literature, general principles for related compounds can be considered. The photodegradation of organic dyes can proceed through various mechanisms, including photooxidation or reaction with other species in the environment. The rate of degradation is often quantified by photodegradation kinetics, which can follow first-order or other kinetic models.

The stability of 8-hydroxyquinoline derivatives can be influenced by the substituents. For instance, the introduction of certain functional groups can enhance photostability. rsc.org Conversely, some substituents might create reactive sites that are prone to photodegradation. The formation of metal complexes with 8-hydroxyquinoline ligands can also significantly alter their photostability, sometimes leading to enhanced resistance to photodegradation.

Table of Mentioned Compounds

Table 3: List of Chemical Compounds

| Common Name | Systematic Name |

| 7-Allylquinolin-8-ol | 7-(prop-2-en-1-yl)quinolin-8-ol |

| 8-(Allyloxy)quinoline (B3057083) | 8-(prop-2-en-1-yloxy)quinoline |

| 8-Hydroxyquinoline (B1678124) | Quinolin-8-ol |

| Copper(II) ion | Copper(2+) |

| Mercury(II) ion | Mercury(2+) |

| Quinoline (B57606) | Quinoline |

Computational and Theoretical Investigations of 7 Allylquinolin 8 Ol

Quantum Chemical Calculation Methodologies

Theoretical studies on 7-allylquinolin-8-ol and its derivatives predominantly utilize Density Functional Theory (DFT) and ab initio methods to model its molecular properties. These computational approaches have proven invaluable in elucidating the geometric and electronic characteristics that govern the compound's reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure Elucidation

Density Functional Theory (DFT) has been a central tool in the computational analysis of 8-hydroxyquinoline (B1678124) derivatives, including this compound. DFT calculations are instrumental in optimizing the molecular geometry to find the most stable conformation and in understanding the electronic properties. A common approach involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311+G(d,p), to achieve a balance between computational cost and accuracy. researchgate.net

In studies of related 8-hydroxyquinoline derivatives, DFT has been successfully used to analyze their electronic structure, providing insights into their potential as corrosion inhibitors or as candidates for other material science applications. researchgate.net For instance, the optimization of molecular structures using DFT helps in understanding how these molecules interact with metal surfaces. Although specific DFT data for this compound is not extensively published in dedicated articles, its synthesis and use as a dual-channel chemosensor for the detection of Hg²⁺ and Cu²⁺ have been reported, with the binding mechanism being investigated through DFT calculations. acs.orgresearchgate.net These studies confirm the application of DFT to understand the coordination chemistry and sensing mechanism of this compound.

Application of Ab Initio Methods in Structural and Energetic Analysis

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, offer a high level of theory for the analysis of molecular structures and energies. While detailed ab initio studies specifically focused on this compound are not widely available in the literature, the methodologies have been applied to closely related molecules like 7-hydroxyquinoline. scielo.org.bo These studies often employ methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory to obtain highly accurate structural parameters and energetic information.

For 7-hydroxyquinoline, ab initio calculations have been used to characterize the potential energy surfaces for proton transfer reactions, providing fundamental insights into its tautomerization dynamics. scielo.org.bo Such analyses are crucial for understanding the photophysical properties of these compounds. Given the structural similarity, it can be inferred that ab initio methods would be equally powerful in providing a detailed picture of the structural and energetic landscape of this compound, including the influence of the allyl group on the quinoline (B57606) core.

Molecular Orbital Theory Analysis

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of understanding the electronic behavior of molecules. For this compound, this analysis provides a quantum mechanical basis for its reactivity and electronic transitions.

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Spatial Distributions

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions and electronic excitations. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

For derivatives of 8-hydroxyquinoline, DFT calculations have been employed to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.netnumberanalytics.com The HOMO is typically localized over the electron-rich regions of the molecule, such as the phenol (B47542) and quinoline rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the regions that can accept electrons. In the case of this compound, the allyl group can also influence the distribution and energy of these frontier orbitals.

| Compound | Methodology | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 5-(azidomethyl)-7-(morpholinomethyl)quinolin-8-ol | B3LYP/6-311+G(d,p) | -5.83 | -1.21 | 4.62 | researchgate.net |

| 2-(8-hydroxy-7-(morpholinomethyl)quinolin-5-yl)acetonitrile | B3LYP/6-311+G(d,p) | -6.02 | -1.54 | 4.48 | researchgate.net |

| 5-(azidomethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol | B3LYP/6-311+G(d,p) | -5.79 | -1.18 | 4.61 | researchgate.net |

Note: The data presented is for structurally related 8-hydroxyquinoline derivatives, as specific published data for this compound was not available. This data provides a representative understanding of the expected values for the target compound.

Theoretical Examination of Electron Density Distribution and Intramolecular Charge Transfer States

The electron density distribution within a molecule provides a comprehensive picture of its chemical nature. In molecules like this compound, which contain both electron-donating (hydroxyl group) and electron-accepting (quinoline ring) moieties, there is a potential for intramolecular charge transfer (ICT). iupac.org ICT is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. iupac.org This phenomenon is crucial in the design of fluorescent probes and materials for nonlinear optics. rsc.orgrsc.org

Theoretical calculations, particularly time-dependent DFT (TD-DFT), are employed to study excited states and the possibility of ICT. These calculations can predict the changes in electron density upon excitation from the ground state to an excited state. For a molecule to exhibit ICT, a significant redistribution of electron density from the donor to the acceptor part should be observed in the excited state. While specific studies on the ICT properties of this compound are limited, research on similar push-pull chromophores demonstrates that theoretical methods can effectively model and predict these charge transfer states. rsc.org

Theoretical Mechanistic Studies

Theoretical mechanistic studies aim to elucidate the pathways of chemical reactions, including the identification of transition states and the calculation of activation barriers. For this compound, a relevant reaction to study from a theoretical standpoint is its formation via the Claisen rearrangement.

The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement where an allyl aryl ether rearranges to form an ortho-allyl phenol. In the synthesis of this compound, the precursor would be 8-(allyloxy)quinoline (B3057083). Theoretical studies of the Claisen rearrangement often use DFT to map out the potential energy surface of the reaction. numberanalytics.com These studies can confirm the concerted, pericyclic nature of the mechanism, which proceeds through a chair-like six-membered transition state. numberanalytics.comredalyc.org

Computational models can provide detailed information on the geometry of the transition state and the activation energy of the rearrangement. numberanalytics.com For aryl allyl ethers, these calculations can also explore the competition between different reaction pathways, such as rearrangement to different positions on the aromatic ring. nsf.gov While a specific theoretical study on the Claisen rearrangement to form this compound is not prominently featured in the literature, the well-established computational methodologies for this reaction could be readily applied to gain a deep understanding of its mechanism and stereoselectivity. scielo.org.bonumberanalytics.comredalyc.org

Reaction Pathway Prediction and Transition State Analysis for Synthesis and Derivatization

The primary synthetic route to this compound involves a researchgate.netresearchgate.net-sigmatropic rearrangement, specifically the Claisen rearrangement, of its precursor, 8-allyloxyquinoline. Computational methods are instrumental in dissecting the mechanism of this transformation.

Theoretical calculations, particularly using DFT, can map the potential energy surface of the reaction. This allows for the identification of the most energetically favorable reaction pathway. For the Claisen rearrangement, the reaction is understood to proceed through a concerted, cyclic transition state. scirp.orgbyjus.com Computational models can predict the geometry of this transition state, which typically adopts a chair-like conformation to minimize steric hindrance. nih.gov

Key computational analyses in this area include:

Transition State (TS) Search: Algorithms are used to locate the exact geometry of the transition state, which represents the highest energy point along the reaction coordinate. The structure of the TS provides insight into the bond-breaking (O–C allyl) and bond-forming (C–C allyl) processes. mdpi.comresearchgate.net

Activation Energy (Ea) Calculation: By calculating the energy difference between the reactants and the transition state, the activation barrier for the rearrangement can be predicted. This value is crucial for estimating reaction rates and determining the feasibility of the reaction under specific thermal conditions. nih.gov

Solvent Effects: Computational models can incorporate the effects of different solvents on the reaction pathway, showing, for example, that polar solvents can accelerate the reaction rate, a finding that aligns with experimental observations. byjus.com

For derivatization, these computational tools can predict how modifying the quinoline core or the allyl group will affect the reactivity and the energy barriers of subsequent reactions. This predictive power aids in the rational design of new functional molecules based on the this compound scaffold. nih.gov

Computational Elucidation of Metal-Ligand Binding Mechanisms and Thermodynamics

This compound, like its parent compound 8-hydroxyquinoline, is an effective chelating agent for various metal ions. Computational studies offer deep insights into the nature of the metal-ligand interactions, binding affinity, and selectivity.

DFT calculations are widely employed to model the complexes formed between this compound and metal ions. These studies can determine the optimized geometry of the metal complex, revealing bond lengths, bond angles, and the coordination environment around the metal center. The interaction is typically a bidentate chelation involving the phenolic oxygen and the quinoline nitrogen.

The thermodynamics of complexation can be thoroughly investigated by calculating key parameters:

Binding Energy: This value quantifies the strength of the interaction between the ligand and the metal ion. A more negative binding energy indicates a more stable complex. rsc.org

Thermodynamic Parameters: Changes in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) for the complexation reaction can be calculated. A negative ΔG indicates a spontaneous and thermodynamically favorable binding process. scirp.orgrsc.org

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the ligand and the metal ion helps to explain the electronic aspects of binding. Often, the interaction involves a ligand-to-metal charge transfer (LMCT). elmergib.edu.ly

These computational approaches allow for a systematic evaluation of the binding affinity of this compound towards different metal ions, explaining observed selectivity and guiding the design of new ligands for specific applications. plos.org

| Metal Ion | Binding Energy (kcal/mol) | Gibbs Free Energy of Complexation (ΔG, kcal/mol) | HOMO-LUMO Gap of Complex (eV) | Nature of Interaction |

|---|---|---|---|---|

| Cu(II) | -125.5 | -110.2 | 2.15 | Ligand-to-Metal Charge Transfer |

| Ni(II) | -118.9 | -103.7 | 2.54 | Ligand-to-Metal Charge Transfer |

| Zn(II) | -112.3 | -98.1 | 2.88 | Ligand-to-Metal Charge Transfer |

Note: The data in the table are illustrative examples based on typical DFT results for 8-hydroxyquinoline derivatives and are meant to represent the type of data generated from computational studies, not specific experimental values for this compound.

Correlation of Computational Data with Spectroscopic and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against real-world experimental data. For this compound and its derivatives, there is often a strong correlation between calculated properties and those measured via spectroscopy. arxiv.org

Vibrational Spectroscopy (FTIR/Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net The calculated IR spectrum can be compared directly with the experimental spectrum. This comparison helps in assigning specific absorption bands to the vibrational modes of functional groups (e.g., O-H stretch, C=N stretch), confirming the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. The calculated absorption maxima (λmax) can be correlated with the peaks observed in the experimental UV-Vis spectrum. elmergib.edu.ly The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is often directly related to the lowest energy electronic transition, providing a theoretical basis for the molecule's color and photochemical properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values generally show a good linear correlation with experimental chemical shifts, aiding in the complete structural elucidation of the molecule and its derivatives. researchgate.net

This synergy between computational prediction and experimental measurement is powerful. It not only validates the accuracy of the theoretical methods but also provides a deeper understanding of the electronic structure and properties that give rise to the observed spectroscopic signatures. arxiv.org

| Parameter | Experimental Value | Calculated Value (DFT) | Assignment |

|---|---|---|---|

| UV-Vis λmax | 315 nm | 310 nm | π → π* transition |

| FTIR Frequency | 3410 cm-1 | 3425 cm-1 | O-H stretch |

| FTIR Frequency | 1580 cm-1 | 1575 cm-1 | C=N stretch |

| ¹H NMR Chemical Shift | 8.75 ppm | 8.71 ppm | H2-quinoline |

Note: The data in the table are illustrative and represent the typical correlation seen between experimental and calculated values for 8-hydroxyquinoline systems.

Structure Activity Relationship Sar Studies of 7 Allylquinolin 8 Ol Derivatives

General Principles of Structure-Activity Relationships in Quinoline-Based Chemical Systems

Quinoline (B57606), a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, serves as a versatile scaffold in medicinal chemistry and materials science due to its wide range of biological activities and chemical properties. The pharmacological and chemical diversity of quinoline derivatives is largely dependent on the nature and position of substituents on the quinoline ring. Even minor structural modifications, such as altering the position of a hydroxyl group or introducing new substituents, can significantly impact a molecule's physicochemical properties, including lipophilicity, hydrogen-bonding capacity, and electronic distribution. These changes, in turn, influence the molecule's interaction with biological targets or its performance in chemical sensing applications.

Substitution Pattern: The position of substituents on the quinoline ring is critical. For instance, in antimalarial quinolines, a basic nitrogen atom is essential for activity, while halogen substitution can enhance efficacy. Similarly, for anticancer applications, hydroxyl or methoxy (B1213986) groups at the 7-position and other substituents at the 4-position can improve potency.

Nature of Substituents: The electronic properties of substituents (electron-donating or electron-withdrawing) play a significant role. For example, in some antimalarial hybrids, an electron-donating methoxy group at the C-2 position enhances activity, whereas an electron-withdrawing chlorine atom at the same position leads to a loss of activity. Conversely, for certain enzyme inhibitors, electron-withdrawing groups like fluoro, nitro, and chloro moieties on an attached phenyl ring lead to enhanced inhibitory potential.

Stereochemistry and Conformation: The three-dimensional arrangement of atoms can influence how a molecule binds to a receptor or target. Adjustments in stereochemistry can redirect molecular preferences and lead to selective targeting of different physiological pathways.

Lipophilicity and Solubility: The balance between hydrophilicity and lipophilicity, often quantified by the logP value, affects a compound's ability to cross biological membranes and reach its target. Modifications to the quinoline scaffold can alter this balance, thereby influencing bioavailability and efficacy.

Metal Chelation: The 8-hydroxyquinoline (B1678124) scaffold is a well-known metal chelator, and this property is central to many of its biological and sensing applications. The ability to form stable complexes with metal ions is influenced by substituents on the quinoline ring.

These principles guide the rational design of new quinoline derivatives with optimized properties for specific applications, from targeted drug therapies to highly selective chemical sensors.

SAR in Chemical Sensing Applications

The unique structure of 7-allylquinolin-8-ol, featuring both a metal-chelating 8-hydroxyquinoline core and a reactive allyl group, makes it a valuable platform for the development of chemical sensors. SAR studies in this context focus on how these structural components influence the sensor's selectivity and sensitivity towards specific ions.

Influence of the Allyl Group and Quinoline Moiety on Ion Selectivity and Detection Sensitivity

The 8-hydroxyquinoline (oxine) moiety is a well-established chelating agent capable of binding with a variety of metal ions. This inherent coordinating ability forms the basis of its use in chemical sensors. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group work in concert to form stable complexes with metal cations, leading to a measurable signal, often a change in fluorescence or color.

The introduction of an allyl group at the 7-position of the quinoline ring adds a layer of specificity and a distinct mechanism for detection, particularly for ions like Hg²⁺. A novel dual-channel chemosensor, this compound (AQ), has been synthesized for the selective fluorescence detection of Hg²⁺ and colorimetric recognition of Cu²⁺.

The sensing mechanism for Hg²⁺ involves a chemical reaction with the allyl group, leading to the formation of a new mercury-containing compound. This reaction results in a significant enhancement of fluorescence, with the emission color changing from faint blue to strong green. This "turn-on" fluorescence response provides high sensitivity, with a reported detection limit as low as 2.1 nM. The reaction is often irreversible, categorizing the sensor as a chemodosimeter.

For Cu²⁺, the interaction is different. Instead of reacting with the allyl group, Cu²⁺ ions form a stable coordination complex with the 8-hydroxyquinoline core. This coordination event leads to a change in the electronic properties of the molecule, resulting in a visible color change from colorless to pale yellow and a ratiometric shift in the UV-Vis absorption spectrum.

The presence of both the quinoline moiety and the allyl group thus allows for dual-channel sensing, where different ions are detected through distinct mechanisms, enhancing the sensor's selectivity. The quinoline core provides the general metal-binding capability, while the allyl group introduces a specific reactive site for certain ions like Hg²⁺.

Correlation Between Electronic Structure and Sensing Performance Metrics

The electronic structure of quinoline-based sensors is intrinsically linked to their sensing performance, including sensitivity and selectivity. The fluorescence and colorimetric changes observed upon ion binding are direct consequences of alterations in the molecule's electronic transitions.

The quinoline scaffold itself possesses a rigid, conjugated π-system that is conducive to fluorescence. Upon chelation with a metal ion, the rigidity of the molecule can increase, leading to enhanced fluorescence emission. Furthermore, the interaction with a metal ion can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In the case of this compound, the binding of Cu²⁺ to the 8-hydroxyquinoline core alters the electronic distribution, affecting the n → π* and π → π* transitions and causing the observed colorimetric and ratiometric UV-Vis changes.

For Hg²⁺ detection, the chemical reaction with the allyl group leads to a more profound change in the electronic structure. The formation of the new mercury-containing compound creates a different fluorophore with a distinct and significantly enhanced fluorescence quantum yield. This "light-up" response is a hallmark of high-sensitivity chemodosimeters.

Theoretical studies, such as those employing Density Functional Theory (DFT), can provide insights into the correlation between electronic structure and sensing performance. By calculating parameters like HOMO-LUMO energy gaps, orbital electron densities, and charge distribution, researchers can rationalize and predict the sensing behavior of different derivatives. For example, a smaller HOMO-LUMO energy gap can indicate a more facile electronic transition, potentially leading to a more sensitive response.

In essence, the electronic properties of the quinoline ring system, modulated by substituents like the allyl group and through interactions with metal ions, are the fundamental determinants of the sensor's performance metrics.

SAR in Mechanistic Biological Activities (Excluding Clinical Outcomes)

The biological activities of this compound and its derivatives are intricately linked to their molecular structure. SAR studies in this area aim to elucidate how the conformation of the molecule and the nature of its substituents influence its interactions with biological targets and its effects on cellular pathways.

Relationship between Molecular Conformation and Interaction with Biological Targets

The three-dimensional shape of a molecule is a critical factor in its ability to bind to biological targets such as enzymes and receptors. For quinoline derivatives, even subtle changes in molecular conformation can significantly affect their binding affinity and specificity. The rigidity of the quinoline ring system provides a stable scaffold, while substituents can adopt various conformations that influence interactions with the binding site.

The planarity of the quinoline ring system is important for π-π stacking interactions with aromatic residues in a protein's active site. For example, in the inhibition of certain kinases, the quinoline ring has been observed to form π-π stacking interactions with tyrosine residues. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor, forming crucial interactions that stabilize the ligand-protein complex.

Molecular modeling and X-ray crystallography are powerful tools for visualizing and understanding these conformational effects and their impact on the interaction with biological targets.

Impact of Substituent Modifications on Specific Mechanistic Pathways

The substituents on the quinoline ring can directly participate in or modulate specific mechanistic pathways, such as metal chelation, enzyme inhibition, and interactions with other cellular components.

Molecular Chelation Effects: The 8-hydroxyquinoline scaffold is a potent chelator of metal ions, a property that is central to many of its biological activities, including antimicrobial and anticancer effects. The ability to chelate essential metal ions like iron and copper can disrupt cellular processes that rely on these metals. Modifications to the quinoline ring can influence the stability and selectivity of the metal complexes formed. For instance, the introduction of electron-withdrawing groups can affect the pKa of the hydroxyl group and the basicity of the nitrogen atom, thereby altering the chelation properties.

Enzyme Inhibition at the Active Site: Many quinoline derivatives exert their biological effects by inhibiting specific enzymes. The substituents on the quinoline ring play a crucial role in determining the potency and selectivity of this inhibition. For example, in the inhibition of Pim-1 kinase, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a critical pharmacophore, with the hydroxyl group and carboxylic acid interacting with key residues (Asp186 and Lys67) in the ATP-binding pocket. Substituents at other positions can further enhance binding affinity through additional interactions with the active site.

Interactions with Cellular Components: Besides enzymes, quinoline derivatives can interact with other cellular components like DNA and membranes. The planar aromatic structure of the quinoline ring allows for intercalation between DNA base pairs, a mechanism implicated in the anticancer activity of some derivatives. The lipophilicity of the molecule, which is heavily influenced by its substituents, determines its ability to penetrate cell membranes and accumulate within the cell. For example, the presence of two chlorine atoms on a benzoyl fragment attached to a quinoline derivative was shown to increase lipophilicity and enhance predicted membrane permeability.

The following table summarizes the impact of various substituents on the biological activity of quinoline derivatives based on published research findings.

| Substituent/Modification | Position | Effect on Mechanistic Pathway | Example Biological Activity |

| Hydroxyl Group | 8 | Essential for metal chelation. | Antimicrobial, Anticancer |

| Allyl Group | 7 | Reactive site for specific ions. | Selective sensing of Hg²⁺ |

| Halogens (F, Cl, Br) | Various | Can increase lipophilicity and membrane permeability. Can enhance binding to target proteins. | Antibacterial, Anticancer |

| Methoxy Group | 2 | Electron-donating, can enhance activity. | Antimalarial |

| Nitro Group | Various | Electron-withdrawing, can enhance inhibitory potential. | Enzyme Inhibition |

| Carboxylic Acid | 7 | Forms key interactions with active site residues. | Kinase Inhibition |

This detailed understanding of SAR is instrumental in the design and development of novel this compound derivatives with tailored biological activities for therapeutic or diagnostic purposes.

Identification and Optimization of Pharmacophores for Specific Biological Actions

The identification and optimization of pharmacophores are crucial steps in understanding the structure-activity relationships (SAR) of this compound derivatives and guiding the design of more potent and selective molecules. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target, thereby triggering or blocking its biological response. dovepress.com For derivatives of the 8-hydroxyquinoline scaffold, including those substituted at the 7-position like this compound, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and metal-chelating moieties.

Research on related 8-hydroxyquinoline derivatives has shed light on the critical pharmacophoric elements. For instance, in the context of anticancer activity, the 8-hydroxyquinoline core is a privileged structure. nih.gov Studies on 8-hydroxyquinoline-derived Mannich bases have shown that the chelating ability of the 8-hydroxyl group and the quinoline nitrogen is a necessary prerequisite for their activity against multidrug-resistant cancer cells. nih.gov The substitution at the C7 position significantly influences the biological activity. For example, the introduction of various amine-containing side chains at the 7-position of 8-hydroxyquinoline has been explored to modulate activity. nih.gov

In the development of inhibitors for specific enzymes, such as Pim-1 kinase, the 8-hydroxy-quinoline-7-carboxylic acid moiety has been identified as a crucial pharmacophore. nih.gov Molecular modeling has suggested that this scaffold interacts with key residues like Asp186 and Lys67 within the ATP-binding pocket of the kinase. nih.gov This highlights the importance of a hydrogen bond donor (the 8-hydroxyl group) and a hydrogen bond acceptor or negatively ionizable group (the 7-carboxylic acid) for potent inhibition. While a carboxylic acid is different from an allyl group, this finding underscores the significance of the C7 position for introducing functionalities that can interact with the target protein.

For neurodegenerative diseases like Alzheimer's, 8-hydroxyquinoline derivatives have been investigated as multi-target-directed ligands. arabjchem.orgresearchgate.net Their ability to chelate metal ions, which are implicated in amyloid-β peptide aggregation, is a key aspect of their mechanism. researchgate.net The pharmacophore for these compounds often includes the metal-chelating 8-hydroxyquinoline core, combined with other structural elements that provide additional interactions, such as with cholinesterase enzymes. arabjchem.org The substituent at the 7-position can be optimized to enhance these interactions or improve pharmacokinetic properties.

The table below illustrates a hypothetical pharmacophore model for a this compound derivative targeting a generic kinase, based on principles from related inhibitors.

| Pharmacophoric Feature | Corresponding Structural Moiety in this compound Derivative | Potential Interaction with Biological Target |

| Hydrogen Bond Donor | 8-Hydroxyl group | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu) in the active site. |

| Hydrogen Bond Acceptor | Quinoline Nitrogen | Forms hydrogen bonds with donor residues (e.g., Lys, Arg) or backbone amides. |

| Metal Chelation Center | 8-Hydroxyl group and Quinoline Nitrogen | Coordinates with metal ions (e.g., Mg²⁺, Mn²⁺) in the enzyme active site. |

| Hydrophobic Region | Quinoline ring system | Engages in hydrophobic interactions with nonpolar residues. |